molecular formula C31H41N15O24P4 B12423680 m7GpppApG

m7GpppApG

Cat. No.: B12423680
M. Wt: 1131.6 g/mol
InChI Key: RFVDJKHUSIMMMJ-ZQWUJQRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is utilized primarily for in vitro RNA synthesis . This compound plays a crucial role in the study of mRNA translation and stability, making it a valuable tool in molecular biology and biochemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m7GpppApG involves the chemical coupling of 7-methylguanosine with adenosine and guanosine through phosphodiester bonds. The process typically requires the use of protecting groups to prevent unwanted reactions and the use of coupling agents to facilitate the formation of the phosphodiester bonds .

Industrial Production Methods

Industrial production of this compound is generally carried out under controlled laboratory conditions to ensure high purity and yield. The process involves multiple steps of purification, including chromatography, to isolate the desired product from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

m7GpppApG can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from the reactions involving this compound are its constituent nucleotides, including 7-methylguanosine, adenosine, and guanosine .

Scientific Research Applications

m7GpppApG has a wide range of applications in scientific research, including:

Mechanism of Action

m7GpppApG exerts its effects by mimicking the natural 5’ cap structure of eukaryotic mRNA. This cap structure is essential for the initiation of translation and protection of mRNA from degradation. The compound interacts with various proteins involved in mRNA processing, including the eukaryotic translation initiation factor 4E (eIF4E), which recognizes and binds to the cap structure . This interaction facilitates the recruitment of the ribosome to the mRNA, thereby promoting translation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific trinucleotide sequence, which makes it a more accurate mimic of natural mRNA cap structures compared to other analogs. This specificity enhances its utility in studies of mRNA translation and stability .

Properties

Molecular Formula

C31H41N15O24P4

Molecular Weight

1131.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C31H41N15O24P4/c1-43-8-46(24-14(43)26(53)42-31(34)40-24)28-18(50)16(48)10(66-28)3-63-72(56,57)69-74(60,61)70-73(58,59)64-4-11-20(19(51)29(67-11)44-6-37-12-21(32)35-5-36-22(12)44)68-71(54,55)62-2-9-15(47)17(49)27(65-9)45-7-38-13-23(45)39-30(33)41-25(13)52/h5-11,15-20,27-29,47-51H,2-4H2,1H3,(H11-,32,33,34,35,36,39,40,41,42,52,53,54,55,56,57,58,59,60,61)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,27-,28-,29-/m1/s1

InChI Key

RFVDJKHUSIMMMJ-ZQWUJQRXSA-N

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O

Origin of Product

United States

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